molecular formula C10H16ClNO B13000430 3-(tert-Butoxy)aniline hydrochloride

3-(tert-Butoxy)aniline hydrochloride

Cat. No.: B13000430
M. Wt: 201.69 g/mol
InChI Key: GQNNXMZOUVBIEA-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a tert-butoxy group attached to the benzene ring at the meta position relative to the amino group. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)aniline hydrochloride typically involves the reaction of 3-nitroaniline with tert-butyl alcohol in the presence of an acid catalyst. The nitro group is first reduced to an amino group, followed by the introduction of the tert-butoxy group. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(tert-Butoxy)aniline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved in its action include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butoxy)phenol
  • 3-(tert-Butoxy)benzoic acid
  • 3-(tert-Butoxy)benzaldehyde

Comparison

Compared to these similar compounds, 3-(tert-Butoxy)aniline hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The tert-butoxy group also enhances its stability and solubility in organic solvents, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]aniline;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,3)12-9-6-4-5-8(11)7-9;/h4-7H,11H2,1-3H3;1H

InChI Key

GQNNXMZOUVBIEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)N.Cl

Origin of Product

United States

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